
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitrophenyl group, a tolyl group, and a carbaldehyde group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with P-tolylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Aminophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group.
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group in the 5-position.
Uniqueness
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the nitro and carbaldehyde groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H13N3O3 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13N3O3/c1-12-5-7-15(8-6-12)19-10-14(11-21)17(18-19)13-3-2-4-16(9-13)20(22)23/h2-11H,1H3 |
Clave InChI |
BWJOWGSSDMKGTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


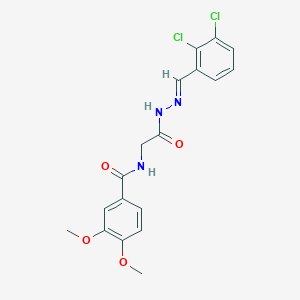
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
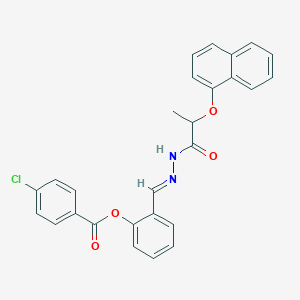

![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
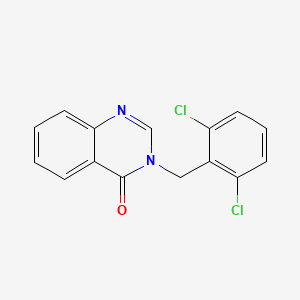
![Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083431.png)
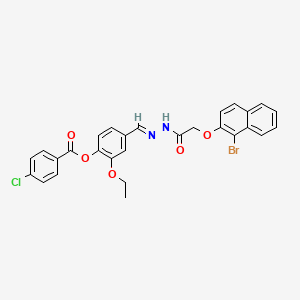
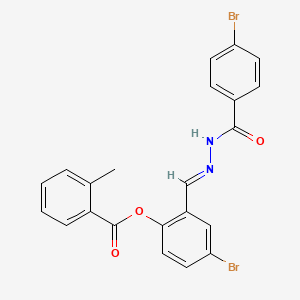
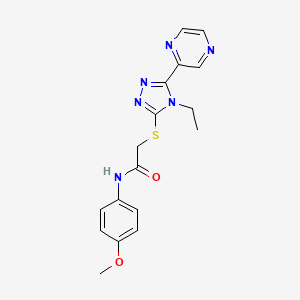
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

